Sodium zirconium lactate

Description

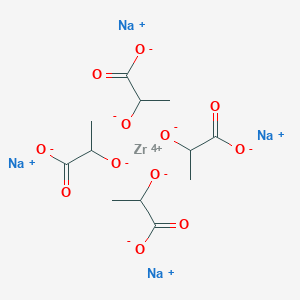

Structure

3D Structure of Parent

Properties

CAS No. |

10377-98-7 |

|---|---|

Molecular Formula |

C12H16Na4O12Zr |

Molecular Weight |

535.43 g/mol |

IUPAC Name |

tetrasodium;2-oxidopropanoate;zirconium(4+) |

InChI |

InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |

InChI Key |

WHYLHKYYLCEERH-UHFFFAOYSA-J |

SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |

Canonical SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |

Other CAS No. |

10377-98-7 15529-67-6 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium Zirconium Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconium lactate is a versatile coordination complex with significant applications across various industries, notably as a cross-linking agent in hydraulic fracturing fluids and as a component in personal care products. Its efficacy is intrinsically linked to its molecular structure and purity, necessitating well-defined synthesis and comprehensive characterization. This technical guide provides an in-depth overview of the synthesis of this compound, detailing various experimental protocols. Furthermore, it outlines the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of zirconium-based compounds.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a zirconium salt with lactic acid in the presence of a sodium base. The choice of the zirconium precursor can influence the properties of the final product. Several methods have been documented, primarily in patent literature, which are summarized below.

General Synthesis Workflow

The synthesis process can be generalized into a few key steps, as illustrated in the workflow diagram below. The process begins with the preparation of a sodium lactate solution, which is then reacted with a solution containing the zirconium precursor.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following table summarizes various documented protocols for the synthesis of this compound, highlighting the differences in precursors and reaction conditions.

| Zirconium Precursor | Lactic Acid (88%) | Sodium Hydroxide (50%) | Zirconium Precursor Solution | Final Product Properties | Lactate:Zr Molar Ratio | Reference |

| Zirconium Acetate | 103.3 g | 80.7 g | 230 g (22.0% ZrO₂) | pH 6.2, 12.2% ZrO₂ | 2.5:1 | [1] |

| Zirconium Hydroxynitrate | 410 g | 396.9 g | 500 g (20.0% ZrO₂) | pH 10.4, 7.0% ZrO₂ | 5.0:1 | [1][2] |

| Zirconium Hydroxychloride | 189 g | 122 g | 510 g (15.2% ZrO₂) | pH 5.8, 9.5% ZrO₂ | 3.0:1 | [1] |

Note: The stability of the resulting this compound solution is a key outcome, with many protocols noting stability against changes in pH, dilution, and temperature.[1][2]

Characterization of this compound

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. The following sections detail the primary analytical techniques employed.

Characterization Workflow

The logical flow of characterization often starts with confirming the coordination and functional groups, followed by thermal stability analysis and determination of the crystalline nature of the solid product.

Caption: Key techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the coordination of the lactate ligand to the zirconium center.

-

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

-

Expected Observations:

-

The coordination of both the carboxylate and the alcohol groups of the lactate to the zirconium ion is confirmed by shifts in the respective proton and carbon signals compared to free lactic acid.[3]

-

The presence of both broad and narrow signals in the NMR spectrum can indicate a mixture of large polynuclear zirconium hydroxy ions and smaller complex molecules in solution.[3]

-

NMR can also be used to study the lability of the lactate complexes, which is observed to increase with decreasing pH.[3]

-

Experimental Protocol (General):

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and signal broadening to deduce structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the lactate ligand.

-

Principle: FT-IR measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups.

-

Expected Observations:

-

Shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the lactate ligand upon complexation with zirconium provide evidence of coordination.

-

Experimental Protocol (General):

-

Prepare the sample, either as a thin film on a suitable substrate (e.g., KBr pellet) for a solid sample or in a suitable cell for a liquid sample.

-

Record the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Identify and assign the characteristic absorption bands.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of this compound and to study its decomposition profile.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Expected Observations:

-

The TGA curve will show distinct mass loss steps corresponding to the loss of water of hydration, the decomposition of the lactate ligands, and the eventual formation of a stable zirconium oxide residue.[4]

-

The onset temperature of decomposition is a key parameter for determining the thermal stability of the complex.[4]

-

Experimental Protocol (General):

-

Place a known amount of the sample in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline nature of solid this compound.

-

Principle: XRD analyzes the diffraction pattern of X-rays scattered by the crystalline lattice of a material. Each crystalline solid has a unique diffraction pattern.

-

Expected Observations:

Experimental Protocol (General):

-

Prepare a powdered sample of the solid this compound.

-

Mount the sample in the diffractometer.

-

Scan the sample with monochromatic X-rays over a defined range of 2θ angles.

-

Analyze the resulting diffractogram to identify crystalline peaks.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear or slightly turbid liquid | [5] |

| Molecular Formula | C₁₅H₂₅NaO₁₅Zr (representative) | [5] |

| Molecular Weight | 559.56 g/mol (representative) | [5] |

| pH Stability Range | Stable over a broad pH range, approximately 3 to 10 | [3] |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthesis can be achieved through various aqueous-based routes, with the final product's properties being dependent on the chosen zirconium precursor and reaction conditions. A multi-technique approach to characterization, employing NMR, FT-IR, TGA, and XRD, is crucial for a complete understanding of the material's structure, stability, and purity. The detailed protocols and expected outcomes presented herein are intended to aid researchers and professionals in the successful synthesis and analysis of this important industrial chemical.

References

- 1. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]

- 5. This compound CAS 15529-67-6 For Sale - Kerton Chemical [kerton-industry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis and Speciation of Zirconium(IV) in Lactate Solutions

This technical guide provides a comprehensive overview of the complex hydrolytic behavior of zirconium(IV) ions in aqueous lactate solutions. Understanding the speciation, stability, and kinetics of zirconium-lactate complexes is critical for a range of applications, from the development of novel drug delivery systems and biomedical materials to the optimization of industrial processes such as the use of zirconium lactate as a crosslinking agent in hydraulic fracturing fluids.[1][2]

Zirconium's aqueous chemistry is dominated by its strong tendency to hydrolyze and form polynuclear species, a behavior that is significantly modulated by the presence of chelating ligands like lactate.[1][3] This guide summarizes key quantitative data, details common experimental protocols for characterization, and provides visual representations of the core chemical processes.

Core Principles: Zirconium(IV) Hydrolysis and Polymerization

In aqueous solutions, the tetravalent zirconium ion (Zr⁴⁺) is highly susceptible to hydrolysis, even in strongly acidic media.[3] This process involves the formation of a series of monomeric and polynuclear hydroxo complexes. The specific species present are highly dependent on factors such as pH, zirconium concentration, temperature, and ionic strength.[1][3]

At very low pH, mononuclear species may form, but as the pH increases, these rapidly polymerize into larger structures.[3] The general trend is an evolution from monomers to cyclic tetramers and then to larger polymers.[4] This inherent complexity is a crucial backdrop for understanding how lactate ligands alter zirconium's behavior.

Table 1: Common Hydrolytic Species of Zirconium(IV) in Aqueous Solution

| Species Type | Chemical Formula | Conditions of Formation | Reference |

|---|---|---|---|

| Monomeric | Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, Zr(OH)₄(aq) | Acidic solutions (pH 0-2) | [3] |

| Polymeric | Zr₃(OH)₄⁸⁺, Zr₃(OH)₅⁷⁺, Zr₄(OH)₈⁸⁺ | Less acidic to neutral solutions | [3] |

| Tetrameric | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Dominant species in aqueous solutions above pH 0 without other ligands |[5] |

The Role of Lactate: Complexation and Speciation

The introduction of lactic acid significantly alters the hydrolysis and polymerization pathways of zirconium(IV). Lactic acid acts as a bidentate ligand, coordinating to the zirconium center through both its carboxylate and alcohol groups.[1][6] This complexation competes with hydrolysis and hinders the extensive polymerization typically seen with zirconium in purely aqueous systems.[4]

The speciation of zirconium in lactate solutions is a dynamic process influenced by both pH and zirconium concentration.[4][7]

-

Coordination : The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant across a pH range of 4 to 9.[1][6]

-

pH Influence : The lability of the zirconium-lactate complexes increases as the pH decreases.[1][6] This suggests that lower pH conditions promote the dissociation of lactate ligands, making the zirconium center more reactive.[6]

-

Concentration Influence : At high zirconium concentrations, dimeric species such as Zr₂(La)₆ are observed. As the concentration decreases, these dimers can associate to form tetramers (Zr₄(La)ₓ) and subsequently larger polymers.[4][7]

This concentration-dependent growth from dimers to tetramers and larger polymers is a key feature of the zirconium-lactate system.[7]

Caption: Speciation pathway of zirconium in lactate solution.

Quantitative Data on Zirconium Complexation

One study investigated the kinetics of the reaction between a "zirconium-lactate" complex and 2-thenoyltrifluoroacetone (HT), providing constants for a multi-step ligand exchange mechanism.[1]

Table 2: Kinetic and Equilibrium Constants for a Zirconium-Lactate Ligand Exchange Reaction

| Parameter | Description | Value | Reference |

|---|---|---|---|

| k₁KₐKₑ | Combined rate constant for the forward reaction sequence | 2.62 x 10⁻⁶ mol⁻²dm⁶s⁻¹ | [1] |

| k₋₁ | Rate constant for the reverse reaction of the rate-determining step | 4.9 x 10⁻³ s⁻¹ | [1] |

| K | Overall equilibrium constant for the reaction with HT | 3.2 |[1] |

The reaction involves (a) reversible aquation of the Zr-La complex, (b) rapid hydrolysis, and (c) rate-determining entry of the HT ligand.[1]

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the complex nature of zirconium hydrolysis and lactate complexation. The combination of potentiometry, spectroscopy, and X-ray methods provides a comprehensive picture of the species in solution.

Caption: Workflow for analyzing Zr-Lactate systems.

Potentiometric Titration

Potentiometry is used to study the formation of complexes and the stoichiometry of ligand binding.

-

Objective : To determine the average number of lactate ligands per zirconium ion and to evaluate stability constants of the formed complexes.[1][9]

-

General Protocol :

-

Prepare a series of solutions containing known concentrations of a zirconium salt (e.g., zirconium oxychloride) and lactic acid.[9]

-

Maintain a constant ionic strength using a background electrolyte (e.g., NaCl or NaClO₄).[3][10]

-

Calibrate a pH electrode system suitable for the pH range of interest.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.[9]

-

The resulting titration curve is analyzed to calculate protonation constants of the ligand and the stability constants of the metal-ligand complexes.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H, ¹³C, and ¹⁷O) is a powerful tool for probing the coordination environment and dynamics of the lactate ligands.

-

Objective : To confirm the bidentate coordination of lactate and to distinguish between different complex sizes in solution.[1]

-

General Protocol :

-

Prepare solutions of zirconium-lactate in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra to observe shifts in the lactate signals upon coordination to zirconium.

-

The presence of both broad and narrow NMR signals can indicate a mixture of large, slowly tumbling polynuclear complexes (broad signals) and smaller, faster-tumbling species (narrow signals).[1][11]

-

¹⁷O NMR can provide direct information about the oxygen environment around the zirconium ion.[1]

-

Spectroscopic Methods (FT-IR, UV-Vis)

Infrared and UV-Visible spectroscopy provide complementary information about ligand binding and complex formation.

-

Objective : FT-IR is used to confirm the coordination mode of the lactate ligand.[1] UV-Vis can be used to monitor the kinetics of ligand substitution reactions or to determine stability constants via competition methods.[1][8]

-

General Protocol (FT-IR) :

-

Acquire an IR spectrum of free lactic acid.

-

Acquire an IR spectrum of the synthesized zirconium-lactate complex (either precipitated from solution or as a concentrated solution).[1]

-

Compare the spectra, paying close attention to the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups to confirm their involvement in bonding to zirconium.[12]

-

X-ray Absorption Spectroscopy (XAS)

XAS, including Extended X-ray Absorption Fine Structure (EXAFS), is ideal for determining the local coordination geometry and size of zirconium species, even in non-crystalline samples and at low concentrations.[7]

-

Objective : To determine the coordination geometry of zirconium (e.g., dodecahedral) and to identify the size of the dominant species (dimers, tetramers).[4][7]

-

General Protocol :

-

Prepare a series of zirconium-lactate solutions at various concentrations.

-

Measure the X-ray absorption spectrum at the Zr K-edge using a synchrotron radiation source.[7]

-

Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the coordination geometry.[7]

-

Analyze the EXAFS region to determine the number and distance of neighboring atoms, which allows for the differentiation between dimeric, tetrameric, and larger polymeric structures.[4][7]

-

Conclusion

The chemistry of zirconium ions in lactate solutions is characterized by a complex interplay between hydrolysis, polymerization, and ligand complexation. The lactate ligand effectively modulates zirconium's strong tendency to form large hydrolytic polymers, leading to a concentration- and pH-dependent equilibrium of smaller species, primarily dimers and tetramers.[4][7] A comprehensive understanding of this system, achieved through a combination of potentiometric, spectroscopic, and X-ray techniques, is essential for professionals seeking to control and utilize the unique properties of zirconium-lactate complexes in advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Zirconium lactate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 7. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistryjournal.net [chemistryjournal.net]

"zirconium lactate complex formation mechanism"

An In-depth Technical Guide on the Zirconium Lactate Complex Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium lactate complexes are of significant interest across various industrial and biomedical applications, including as crosslinking agents in the petroleum industry, in the formulation of antiperspirants, and in drug delivery systems. The formation and stability of these complexes are governed by a complex interplay of coordination chemistry, hydrolysis, and polymerization of the zirconium(IV) ion in aqueous solutions. This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of zirconium lactate complexes, supported by available data, detailed experimental methodologies, and visual representations of the key processes.

Core Mechanism of Zirconium Lactate Complex Formation

The formation of zirconium lactate complexes is a multifaceted process primarily dictated by the coordination of the lactate ligand to the zirconium(IV) metal center and the inherent tendency of Zr(IV) to undergo extensive hydrolysis and polymerization in aqueous environments.

Zirconium(IV) in Aqueous Solution: A Complex Landscape of Hydrolysis and Polymerization

In aqueous solutions, the Zr(IV) ion does not exist as a simple hydrated ion but undergoes significant hydrolysis, even at very low pH. This hydrolysis leads to the formation of various mononuclear and polynuclear species. The general hydrolysis reaction can be represented as:

pZr⁴⁺ + qH₂O ⇌ Zrₚ(OH)q⁽⁴ᵖ⁻q⁾⁺ + qH⁺

The specific species formed are highly dependent on factors such as pH, zirconium concentration, and temperature.[1] At low pH, polynuclear species like the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, are predominant.[2] As the pH increases, further hydrolysis and polymerization occur, leading to the formation of larger oligomers and eventually precipitation of zirconium hydroxide, Zr(OH)₄.[2]

This complex hydrolytic behavior is a critical factor in the formation of zirconium lactate complexes, as the lactate ligand competes with hydroxide ions for coordination sites on the zirconium center.

Coordination of the Lactate Ligand

Lactic acid (CH₃CH(OH)COOH) is an α-hydroxy carboxylic acid that acts as a bidentate ligand, coordinating to the zirconium center through both the carboxylate and the α-hydroxyl groups.[3] This chelation forms a stable five-membered ring structure. The coordination of lactate to zirconium is influenced by the pH of the solution, which dictates the deprotonation of both the carboxylic acid and the hydroxyl group of lactic acid.

Formation of Zirconium Lactate Species

The interaction between the various hydrolyzed zirconium species and lactate ligands results in a heterogeneous mixture of zirconium lactate complexes in solution. The general approximate formula for these complexes is often given as Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 1 < n < 3.[4][5]

In concentrated solutions, stable dimeric complexes with the formula ((Zr)₂(lactate)₆) have been identified.[6] As the concentration of zirconium lactate decreases, these dimers can condense to form cyclic tetramers (Zr₄(lactate)ₓ) and subsequently larger oligomers through the association of these tetramers.[6][7]

The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant over a pH range of 4 to 9.[3][8] However, the lability of these lactate complexes increases as the pH decreases, indicating a pH-dependent stability and reactivity.[3][8]

The following diagram illustrates the general pathway of zirconium lactate complex formation, taking into account the hydrolysis and polymerization of the zirconium ion.

Quantitative Data

Due to the complex nature of zirconium chemistry in aqueous solution, with extensive hydrolysis and polymerization, the determination of precise stability constants and thermodynamic parameters for simple zirconium lactate complexes is challenging and not widely reported in the literature. The available data often pertains to more complex systems or related ligands.

Hydrolysis Constants of Zirconium(IV)

Understanding the hydrolysis of Zr(IV) is fundamental to understanding its complexation with lactate. The following table summarizes some of the key hydrolysis constants for mononuclear and polynuclear zirconium species. It is important to note that there can be significant variation in these values across the literature due to different experimental conditions.[9]

| Equilibrium | log β | Temperature (°C) | Ionic Strength (M) | Reference |

| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | -0.3 | 25 | 1.0 (HClO₄) | [2] |

| Zr⁴⁺ + 2H₂O ⇌ Zr(OH)₂²⁺ + 2H⁺ | -1.1 | 25 | 1.0 (HClO₄) | [2] |

| Zr⁴⁺ + 3H₂O ⇌ Zr(OH)₃⁺ + 3H⁺ | -2.7 | 25 | 1.0 (HClO₄) | [2] |

| Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(aq) + 4H⁺ | -5.9 | 25 | 1.0 (HClO₄) | [2] |

| 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | -6.9 | 25 | 1.0 (HClO₄) | [2] |

Stability Constants of Related Zirconium(IV) Complexes

| Ligand | Complex | log β | Temperature (°C) | Ionic Strength (M) | Reference |

| Asparagine | [Zr(Asp)]³⁺ | 8.80 | 25 | 0.1 (NaClO₄) | [10] |

| [Zr(Asp)₂]²⁺ | 15.05 | 25 | 0.1 (NaClO₄) | [10] | |

| Glutamine | [Zr(Glu)]³⁺ | 8.75 | 25 | 0.1 (NaClO₄) | [10] |

| [Zr(Glu)₂]²⁺ | 14.85 | 25 | 0.1 (NaClO₄) | [10] | |

| Hydroxamate Ligand (H₃L1) | [ZrL1]⁺ | 34.8 | 25 | 0.15 (NaCl) | [11][12] |

| Tetrahydroxamate Ligand (H₄L2) | [ZrHL2]⁺ | 45.9 | 25 | 0.15 (NaCl) | [11][12] |

Experimental Protocols

The characterization of zirconium lactate complex formation involves a combination of synthetic and analytical techniques. The following sections provide generalized methodologies for key experiments.

Synthesis of Zirconium Lactate Solution

A stable aqueous solution of zirconium lactate can be prepared by reacting a zirconium salt with lactic acid or a lactate salt under controlled pH conditions.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Lactic acid (88%)

-

Sodium hydroxide (50% solution)

-

Deionized water

Procedure:

-

Prepare a sodium lactate solution by reacting lactic acid with sodium hydroxide solution. For example, 103.3 g of 88% lactic acid can be reacted with 80.7 g of 50% sodium hydroxide solution.[13]

-

Slowly add the prepared sodium lactate solution to a solution of zirconium oxychloride while mixing.[13]

-

Adjust the pH of the resulting solution to the desired range (e.g., 6.2) to obtain a stable solution of sodium zirconium lactate.[13] The lactate to zirconium molar ratio can be varied, for example, from 2.5:1 to 5.0:1.[13]

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a powerful technique to determine the stability constants of metal complexes by monitoring the change in pH upon addition of a titrant.

Workflow:

Detailed Methodology:

-

Solution Preparation: Prepare stock solutions of zirconium(IV) (e.g., from ZrOCl₂·8H₂O), lactic acid, and a standardized strong base (e.g., NaOH, carbonate-free). All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M NaClO₄) to maintain constant activity coefficients.

-

Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Titration: Titrate a solution containing a known concentration of zirconium(IV) and lactic acid with the standardized NaOH solution at a constant temperature. The titration should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.

-

Data Analysis: The collected data (pH vs. volume of titrant) is analyzed using specialized software. The software refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed model of the species in solution.[14]

NMR Spectroscopy for Structural Characterization

¹H and ¹³C NMR spectroscopy are used to probe the coordination of the lactate ligand to the zirconium center and to characterize the different complex species in solution.

Workflow:

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of zirconium lactate with varying metal-to-ligand ratios and at different pH values in a suitable solvent (e.g., D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Monitor the chemical shifts of the methine (-CH) and methyl (-CH₃) protons of the lactate ligand. Coordination to zirconium typically results in a downfield shift of these signals.

-

¹³C NMR: Observe the chemical shifts of the carboxyl (-COO), methine (-CHOH), and methyl (-CH₃) carbons. Coordination will cause shifts in these signals, providing information about the binding mode.

-

Line Broadening: The presence of large, slowly tumbling polynuclear species in solution can lead to significant broadening of the NMR signals.[3][8] The observation of both sharp and broad signals can indicate the coexistence of small and large complex molecules.[3][8]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and a ligand, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Workflow:

Detailed Methodology:

-

Sample Preparation: Prepare precisely concentrated solutions of the zirconium salt and lactic acid in the same, well-defined buffer. The buffer should be chosen carefully to minimize heats of protonation/deprotonation upon complex formation. All solutions must be thoroughly degassed.

-

Experiment Setup: The calorimeter consists of a reference cell (containing buffer) and a sample cell (containing the zirconium solution). The lactate solution is loaded into a syringe for injection into the sample cell.

-

Titration: A series of small, precisely measured aliquots of the lactate solution are injected into the zirconium solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of lactate to zirconium and fitted to a suitable binding model to extract the thermodynamic parameters.[10][15]

Applications and Underlying Mechanisms

Crosslinking Agent in Hydraulic Fracturing Fluids

Zirconium lactate is widely used as a crosslinking agent for polysaccharide-based fracturing fluids, such as those containing guar gum.[11] The mechanism is believed to involve the formation of zirconium dioxide (ZrO₂) nanoparticles at higher pH values (>7).[11] These nanoparticles then interact with the cis-hydroxyl groups of the guar polymer chains, forming a three-dimensional network that significantly increases the viscosity of the fluid.[11]

Active Ingredient in Antiperspirants

In antiperspirant formulations, zirconium lactate, often in combination with aluminum salts, functions by forming a plug in the sweat ducts, thereby physically blocking the release of sweat.[16][17] When applied to the skin, the zirconium complexes hydrolyze in the presence of sweat (which has a higher pH than the formulation) to form polymeric zirconium-hydroxy species. These polymers, along with proteins and other components of sweat, aggregate to form an amorphous plug within the sweat duct.[18][19]

Conclusion

The formation of zirconium lactate complexes is a chemically intricate process dominated by the strong tendency of zirconium(IV) to hydrolyze and polymerize in aqueous solutions. The lactate ligand coordinates in a bidentate fashion, leading to a variety of monomeric, dimeric, and polymeric species. While a complete quantitative description of the thermodynamics and stability of simple zirconium lactate complexes remains an area for further research, the existing knowledge provides a solid foundation for understanding its behavior and for optimizing its applications in diverse fields. The methodologies outlined in this guide offer a framework for the further investigation and characterization of this complex and important chemical system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Zirconium lactate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd-nea.org [oecd-nea.org]

- 10. Potentiometric determination of stepwise stability constants of zirconium, thorium and uranium chelates of asparagine and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Khan Academy [khanacademy.org]

- 16. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Zirconium Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconium lactate, a complex coordination compound, plays a significant role in various industrial and pharmaceutical applications. Understanding its thermal stability and decomposition pathway is critical for its effective utilization and for the development of novel materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon available data for zirconium-based coordination complexes and metal lactates. It outlines the synthesis of the precursor, details the experimental protocols for thermal analysis, presents a plausible multi-stage decomposition mechanism, and characterizes the potential final residue. This document aims to serve as a foundational resource for professionals working with or developing applications for this compound.

Introduction

Zirconium-based compounds are of considerable interest due to their diverse applications, ranging from catalysis and ceramics to pharmaceuticals. This compound, a water-soluble complex, is noted for its use as a cross-linking agent and in the formation of zirconium-containing materials. The thermal behavior of this compound dictates its processing parameters and the properties of the final products. Thermal decomposition is a process where a substance breaks down into simpler, smaller molecules upon heating. For this compound, this process is expected to be a multi-step phenomenon involving dehydration, ligand decomposition, and the formation of a stable inorganic residue. While specific, detailed quantitative data for the thermal decomposition of pure this compound is not extensively available in public literature, a general understanding can be constructed based on the analysis of similar zirconium complexes and metal lactates.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a zirconium salt with lactic acid or a lactate salt in an aqueous solution, followed by pH adjustment with a sodium-containing base.

Experimental Protocol: Synthesis

A common method for the preparation of a stable aqueous solution of this compound is as follows:

-

Preparation of Sodium Lactate Solution: Lactic acid (e.g., 88% solution) is reacted with a stoichiometric amount of sodium hydroxide (e.g., 50% solution). The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction with Zirconium Salt: The prepared sodium lactate solution is then added to an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or zirconium acetate, under constant stirring.

-

pH Adjustment and Stabilization: The pH of the resulting solution is adjusted, typically to a neutral or slightly alkaline range (pH 7-8), to ensure the stability of the complex.

-

Characterization: The final solution is characterized for its zirconium content, lactate to zirconium molar ratio, and pH.

Thermal Analysis of this compound

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A general procedure for the TGA of this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of the dried this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous zirconium compounds and metal lactates, a multi-stage thermal decomposition pathway for this compound is proposed. This process is expected to involve at least two to three distinct mass loss steps.

Stage 1: Dehydration

The initial mass loss, typically occurring at temperatures below 200 °C, is attributed to the removal of physically adsorbed and coordinated water molecules from the complex.

Stage 2: Decomposition of Lactate Ligands

Following dehydration, the lactate ligands coordinated to the zirconium ion begin to decompose. This is a more complex stage and may involve several overlapping reactions. The decomposition of the organic lactate moiety is expected to be the major mass loss event, with a reported onset temperature for a zirconium lactate-containing formulation being around 241.2°C[1]. The decomposition products are likely to be volatile organic compounds, carbon dioxide, and water.

Stage 3: Formation of Final Residue

At higher temperatures, the intermediate products further decompose and rearrange to form a stable inorganic residue. In the presence of sodium, the final product is likely to be a mixed metal oxide, such as sodium zirconate (Na₂ZrO₃), or a mixture of zirconium dioxide (ZrO₂) and sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O), depending on the atmosphere and final temperature.

The following diagram illustrates the proposed logical flow of the thermal decomposition process.

References

A Technical Guide to the Solubility of Sodium Zirconium Lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium zirconium lactate is a complex salt with diverse industrial applications, including as a crosslinking agent in the production of adhesives, coatings, and films, and as a catalyst in polymer synthesis.[1] Its solubility characteristics are critical for its formulation and application in various media. While extensively studied in aqueous systems, its behavior in organic solvents is less documented. This guide provides a comprehensive overview of the known solubility properties of this compound, outlines detailed experimental protocols for its solubility determination, and discusses the key factors influencing its dissolution in non-aqueous media.

Physicochemical Properties of this compound

This compound is a coordination complex whose precise structure can vary.[2] It is generally described as a white, water-soluble material.[3][4] The lactate ligands coordinate to the zirconium ion, and the sodium acts as a counter-ion. The nature of the zirconium-lactate complexes in solution is highly dependent on factors such as pH and concentration, with the potential for the formation of various monomeric, dimeric, and oligomeric species.[5]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Reference(s) |

| Polar Protic | Water | Soluble, Completely Miscible | [3][4] |

| Methanol, Ethanol | Likely sparingly soluble to insoluble | General | |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Potentially sparingly soluble | General |

| N,N-Dimethylformamide (DMF) | Potentially sparingly soluble | General | |

| Nonpolar Aprotic | Hexane, Toluene | Insoluble | [6] |

| Diethyl ether | Insoluble | [6] |

Note: "General" indicates an expectation based on the general principles of solubility for ionic compounds.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by several factors:

-

Solvent Polarity: As an ionic compound, this compound's solubility is expected to be highest in polar solvents that can effectively solvate the sodium and zirconium lactate ions.

-

Lattice Energy: The strength of the ionic bonds in the solid-state crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur.

-

Complexation and Speciation: In solution, the nature of the zirconium-lactate complexes can change depending on the solvent, which in turn affects solubility.[2]

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Presence of Co-solvents or Additives: The addition of other substances can significantly alter the solubility.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound in organic solvents is crucial for its application. The isothermal shake-flask method is a widely accepted technique for this purpose.[7][8]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., ICP-MS for zirconium, HPLC for lactate)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of zirconium (e.g., by Inductively Coupled Plasma - Mass Spectrometry, ICP-MS) or lactate (e.g., by High-Performance Liquid Chromatography, HPLC).

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

Potential Signaling Pathways and Biological Relevance

While this compound is not typically used in applications involving specific biological signaling pathways, its constituent components, zirconium and lactate, have biological relevance.

Zirconium in Biological Systems

Zirconium compounds have been investigated for various biomedical applications, though their direct role in signaling pathways is not well-defined. The interaction of zirconium ions with biological molecules is an area of ongoing research.

Lactate as a Signaling Molecule

Lactate, traditionally viewed as a metabolic byproduct, is now recognized as an important signaling molecule (lactormone) involved in various physiological processes.

The following diagram illustrates a simplified overview of lactate's role in cellular signaling.

Caption: Simplified lactate signaling pathway.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its formulation and application in non-aqueous systems. While quantitative data is sparse, a systematic experimental approach using the isothermal shake-flask method can provide reliable solubility values. Understanding the interplay of solvent properties, temperature, and the complex nature of the solute is essential for predicting and controlling its solubility. Further research into the solubility of this compound in a broader range of organic solvents would be highly beneficial for its application in diverse fields, including materials science and potentially, in specialized pharmaceutical formulations.

References

- 1. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 4. WC®217 Zirconate Lactate Complex - 安徽维诚新材料科技有限公司 [weichengchem.com.cn]

- 5. This compound | 10377-98-7 | Benchchem [benchchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Coordination Chemistry of Zirconium Lactate Complexes

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the coordination chemistry of zirconium lactate complexes, covering their synthesis, structure, stability, and characterization. It aims to serve as a comprehensive resource for professionals interested in the material science, catalytic, and biomedical applications of these versatile compounds.

Introduction to Zirconium Lactate Coordination Chemistry

Zirconium, a Group 4 transition metal, exhibits a strong tendency to form complexes with oxygen-donating ligands.[1][2] Zirconium lactate is a prime example of this, representing a class of complexes formed between zirconium(IV) ions and lactic acid.[3][4] These compounds are not simple salts but rather complex structures of variable composition, often represented by the general formula Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 1 < n < 3.[1][3] The lactate ligand typically acts as a bidentate chelator, coordinating to the zirconium center through both its carboxylate and hydroxyl groups.[1][5] This coordination behavior is fundamental to its applications, which range from polymer crosslinking in industrial processes to potential uses in biomedical coatings and drug delivery systems due to its low toxicity and high stability.[6][][8]

Structure and Speciation

The structure of zirconium lactate in solution is highly dependent on factors such as pH, concentration, and the presence of other ions.[1] This leads to a complex speciation, involving the formation of various oligomeric and polymeric structures.[1][5]

-

Coordination Geometry: X-ray Absorption Spectroscopy (XAS) studies have shown that zirconium in lactate solutions typically adopts a dodecahedral coordination geometry, meaning it is coordinated to eight oxygen atoms.[1][6][9][10]

-

Ligand Binding: Lactic acid coordinates to the zirconium center in a bidentate fashion through the oxygen atoms of the carboxylate and α-hydroxyl groups.[5]

-

Oligomerization: The chemistry of zirconium in aqueous solutions is dominated by hydrolysis and polymerization.[5] In concentrated zirconium lactate solutions, stable dimeric species with the formula [Zr₂(lactate)₆] have been identified.[1][6] As the concentration decreases, these dimers can associate to form tetramers ([Zr₄(lactate)ₓ]) and larger polymeric structures.[6][9] NMR data also support the presence of both large, polynuclear complexes that tumble slowly in solution and smaller, more rapidly tumbling complexes.[5]

The speciation of zirconium lactate in aqueous solution is a dynamic equilibrium, as illustrated in the diagram below.

Caption: Speciation of zirconium lactate complexes as a function of concentration.

Quantitative Data Summary

The quantitative understanding of zirconium lactate complexes is crucial for controlling their properties and applications. The following tables summarize key data extracted from the literature.

Table 1: General and Structural Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Approximate Formula | Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ (1 < n < 3) | [1][3][4] |

| Molar Mass | 447.504 g/mol (for C₁₂H₂₀O₁₂Zr) | [3][] |

| Physical Appearance | Colorless solid or light yellow aqueous solution | [3][11] |

| Coordination Number | Typically 8 | [1][6][9][10] |

| Coordination Geometry | Dodecahedral | [1][6][9][10] |

| Ligand Coordination | Bidentate (via carboxylate and hydroxyl groups) |[1][5] |

Table 2: Speciation and Stability Data

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Identified Species | Dimers ([Zr₂(lactate)₆]), Tetramers, and larger polymers | [1][6][9] |

| Ligand-to-Zr Ratio (in solution) | Average of ~2 lactate ligands per Zr ion (stable over pH 4-9) | [1][5] |

| Ligand-to-Zr Ratio (synthesis) | Molar ratios of 2:1 to 4:1 are commonly used | [1] |

| pH-Dependent Stability | Lability of lactate ligands increases as pH decreases | [1][5] |

| Stability Constants | Specific stability constants (log β) for Zr(IV)-lactate are not widely published. For context, log β₁₀₁ for Zr(IV)-EDTA is 27.9. |[12][13][14] |

Synthesis and Experimental Protocols

The synthesis of zirconium lactate complexes can be achieved through several routes, each yielding products with potentially different characteristics.[5]

-

Direct Reaction: Involves the reaction of zirconium oxide (ZrO₂) with lactic acid, often under heating.[1][4]

-

Salt Reaction: A common industrial method where a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or basic zirconium sulfate (ZBS), is reacted with lactic acid or a lactate salt (e.g., sodium lactate).[1][15]

-

Sol-Gel Techniques: Involve the hydrolysis of zirconium precursors followed by chelation with lactic acid.[1]

The general workflow for synthesis involves the preparation of a lactate salt followed by its reaction with a zirconium source.

Caption: Generalized workflow for the synthesis of zirconium lactate complexes.

Protocol 1: Preparation of Sodium Zirconium Lactate from Zirconium Acetate [15]

-

Prepare Sodium Lactate Solution: Add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid.

-

Reaction: Slowly add the prepared sodium lactate solution to 230 g of zirconium acetate solution (containing 22.0% ZrO₂) with continuous mixing.

-

Product: A stable solution of this compound is obtained. The final product has a pH of 6.2, a ZrO₂ content of 12.2%, and a lactate-to-zirconium molar ratio of 2.5:1. The product is reported to be stable upon dilution, boiling, aging, and pH alteration.[15]

Protocol 2: Preparation of Ammonium Zirconium Lactate from Zirconium Hydroxynitrate [16]

-

Prepare Ammonium Lactate Solution: Add 506.9 g of 28% ammonium hydroxide solution to 409.5 g of 88% lactic acid.

-

Reaction: Add the prepared ammonium lactate solution to 500 g of zirconium hydroxynitrate solution (containing 20.0% ZrO₂).

-

Product: A clear and stable solution of ammonium zirconium lactate is obtained. The final solution has a pH of 5.3, a ZrO₂ content of 7.0%, and a lactate-to-zirconium molar ratio of 5.0:1.[16]

Characterization Methods

A multi-technique approach is necessary to fully characterize the complex nature of zirconium lactate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁷O NMR are used to probe the coordination of the lactate ligand.[5] Broad NMR signals can indicate the presence of large, slowly tumbling polynuclear complexes, while sharp signals suggest smaller species.[5] ⁹¹Zr solid-state NMR can provide direct information about the local zirconium coordination environment.[17]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the bidentate coordination of lactate by observing shifts in the carboxylate and hydroxyl vibrational bands upon complexation.[5]

-

Mass Spectrometry (MS): Helps in identifying oligomeric species in solution by analyzing their mass-to-charge ratios.[1]

-

X-ray Absorption Spectroscopy (XAS): A powerful tool for determining the local structure around the zirconium atom. X-ray Absorption Near Edge Structure (XANES) reveals the coordination geometry (e.g., dodecahedral), while Extended X-ray Absorption Fine Structure (EXAFS) provides information on bond distances and coordination numbers.[1][6][9]

-

Potentiometry: Used to study the complex equilibria in solution and determine the average number of ligands per metal ion as a function of pH.[5]

Caption: Relationship between zirconium lactate properties and analytical techniques.

Applications in Research and Drug Development

While not a therapeutic agent itself, the unique properties of zirconium lactate make it relevant to drug development professionals, particularly in the areas of formulation and advanced materials.[2][18]

-

Crosslinking Agent: This is a primary application. Zirconium lactate is highly effective at crosslinking polymers containing hydroxyl or carboxyl groups, such as guar gum, cellulose, and polyacrylates.[1][8][11] This is used to form high-viscosity hydrogels for applications like hydraulic fracturing and, in a biomedical context, for creating scaffolds for tissue engineering or controlled-release drug delivery systems.[5][6]

-

Adhesion Promoter: It can be used to treat surfaces like glass and metal to improve the adhesion of coatings and inks.[8] This property is valuable for developing stable coatings on biomedical implants.[]

-

Catalysis: Zirconium complexes, including lactate derivatives, are investigated as catalysts for the ring-opening polymerization of lactides to produce biodegradable polylactic acid (PLA), a key material in medical implants and drug delivery devices.[1]

-

Formulation Additive: In personal care products, it is used as an antiperspirant and skin conditioning agent.[][19] Its biocompatibility and ability to form gels suggest potential as an excipient in topical or transdermal drug formulations.

The mechanism of polymer crosslinking involves the zirconium complex acting as a bridge between polymer chains.

Caption: Schematic of zirconium lactate as a crosslinking agent for polymers.

Conclusion

The coordination chemistry of zirconium lactate is characterized by its complexity and versatility. The bidentate nature of the lactate ligand, combined with the high coordination number of zirconium(IV), leads to the formation of a diverse range of oligomeric and polymeric species in solution. The structure and reactivity of these complexes are highly sensitive to pH and concentration, which is a critical consideration for their application. While detailed thermodynamic stability constants remain elusive, a robust qualitative and semi-quantitative understanding exists. For drug development professionals, zirconium lactate offers significant potential not as a direct therapeutic, but as a highly effective and biocompatible component for creating advanced materials for drug delivery, biomedical coatings, and specialized formulations.

References

- 1. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Zirconium lactate - Wikipedia [en.wikipedia.org]

- 4. Lactate de zirconium — Wikipédia [fr.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 16. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 17. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]

"polynuclear zirconium hydroxy ion complexation with lactate"

An In-depth Technical Guide on the Complexation of Polynuclear Zirconium Hydroxy Ions with Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium's aqueous chemistry is characterized by a strong tendency to hydrolyze and form polynuclear hydroxy-bridged species. The complexation of these polynuclear zirconium hydroxy ions with organic ligands, such as lactate, is of significant interest in various fields, including the development of cross-linking agents for industrial applications and the formulation of pharmaceuticals. This guide provides a comprehensive overview of the core principles governing the formation and characterization of polynuclear zirconium hydroxy ion complexes with lactate, summarizing the available data and outlining the key experimental methodologies employed in their study. Zirconium carboxylates, including lactate complexes, typically form intricate structures with a general approximate formula of Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 'n' ranges between 1 and 3[1].

Formation of Polynuclear Zirconium Hydroxy Species

In aqueous solutions, the Zr(IV) ion undergoes extensive hydrolysis, even in acidic conditions, leading to the formation of various polynuclear species. The extent of polymerization is highly dependent on factors such as pH, zirconium concentration, temperature, and ionic strength[2]. At zirconium concentrations above 10⁻⁴ M, polynuclear species begin to dominate. Among these, the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a particularly stable and commonly identified core structure. As the pH increases, further hydrolysis and polymerization can occur, leading to the formation of larger aggregates and eventually precipitation of zirconium hydroxide.

Complexation with Lactate

Lactic acid forms complexes with polynuclear zirconium hydroxy ions, acting as a bidentate ligand. The coordination occurs through the carboxylate and the alcohol groups of the lactate molecule[2]. Studies have shown that, on average, there are approximately two lactate ligands per zirconium ion in a pH range of 4 to 9[2].

The nature of the resulting zirconium lactate complexes in solution is heterogeneous and depends on the degree of zirconium hydrolysis[2]. Two main types of complexes are observed[2]:

-

Large Polynuclear Complexes: These consist of lactate coordinated to highly polymerized zirconium hydroxy ions. Due to their large molecular size, their tumbling in solution is hindered, which results in the broadening of their Nuclear Magnetic Resonance (NMR) signals[2].

-

Smaller Complexes: These involve lactate coordinated to less polymerized hydroxylated zirconium species. Their smaller size allows for more rapid rotational motion in solution, leading to narrower NMR signals[2].

The lability of the lactate ligands in these complexes is pH-dependent, increasing as the pH decreases[2].

Quantitative Data

A thorough review of the scientific literature reveals a notable scarcity of specific quantitative thermodynamic and stability data for the complexation of polynuclear zirconium hydroxy ions with lactate. This is largely due to the challenging nature of zirconium's aqueous chemistry, where extensive hydrolysis and polymerization complicate equilibrium studies[3]. Direct measurement of stability constants for Zr(IV) complexes is often hindered by these factors[4]. Consequently, a detailed table of stability constants, formation constants, and thermodynamic parameters (ΔH, ΔS, ΔG) for this specific system cannot be provided at this time.

However, based on existing research, the following table summarizes the known species and their qualitative characteristics.

| Species/Complex Type | Key Characteristics | Analytical Evidence |

| Polynuclear Zirconium Hydroxy Ions | e.g., [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. Formed through hydrolysis of Zr(IV) in aqueous solution. Acts as the core for lactate complexation. | X-ray Scattering, Potentiometry |

| Large Zirconium-Lactate Complexes | Lactate coordinated to highly polymerized zirconium hydroxy cores. Slow tumbling in solution. | Broad signals in ¹H and ¹³C NMR spectroscopy[2]. |

| Small Zirconium-Lactate Complexes | Lactate coordinated to smaller, less polymerized zirconium hydroxy species. Faster tumbling in solution. | Narrow signals in ¹H and ¹³C NMR spectroscopy[2]. |

| Dimeric Zirconium Lactate | Species such as Zr₂(La)₆ have been identified in concentrated solutions. | X-ray Absorption Spectroscopy (XAS)[5]. |

| Tetrameric & Polymeric Zr-Lactate | Larger aggregates (Zr₄(La)ₓ and higher) form as zirconium concentration decreases. | X-ray Absorption Spectroscopy (XAS)[5]. |

Experimental Protocols

The characterization of the polynuclear zirconium hydroxy lactate system requires a combination of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stoichiometry and stability constants of the formed complexes by monitoring the change in hydrogen ion concentration upon addition of a titrant.

Methodology:

-

Reagents and Solutions:

-

Prepare a stock solution of zirconium oxychloride (ZrOCl₂·8H₂O) in dilute perchloric acid to suppress initial hydrolysis. The exact concentration of both zirconium and acid should be determined accurately.

-

Prepare a stock solution of lactic acid.

-

Prepare a standardized, carbonate-free sodium hydroxide (NaOH) solution for use as a titrant.

-

An inert electrolyte, such as NaClO₄, should be used to maintain a constant ionic strength throughout the titration.

-

-

Instrumentation:

-

A high-precision automated titrator equipped with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

A system for bubbling an inert gas (e.g., argon or nitrogen) through the solution to exclude atmospheric CO₂.

-

-

Procedure:

-

A known volume of a solution containing known concentrations of zirconium salt, lactic acid, and the inert electrolyte is placed in the titration vessel.

-

The solution is allowed to reach thermal equilibrium under a blanket of inert gas.

-

The standardized NaOH solution is added incrementally using the automated titrator.

-

The potential (or pH) is recorded after each addition, ensuring equilibrium is reached before the next increment.

-

Titrations should be performed at various metal-to-ligand ratios to fully characterize the system.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD, BEST).

-

These programs refine the stability constants (β) for a proposed set of equilibria (e.g., Zr⁴⁺ + qH₂O + rL⁻ ⇌ [Zr(OH)qLr]⁴⁻q⁻r + qH⁺) by minimizing the difference between the experimental and calculated pH values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides valuable insights into the structure and dynamics of the zirconium lactate complexes in solution.

Objective: To probe the coordination environment of the lactate ligands and to differentiate between different complex species.

Methodology:

-

Sample Preparation:

-

Zirconium lactate solutions are prepared at various pH values and metal-to-ligand ratios in a suitable solvent, typically D₂O.

-

The pH (or pD) of the solutions should be carefully measured and adjusted.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

-

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for the prepared solutions.

-

The chemical shifts and line widths of the lactate proton signals (methine and methyl groups) provide information about the coordination to zirconium.

-

As noted in the literature, the formation of large, slowly tumbling polynuclear complexes leads to significant broadening of the proton signals[2]. Conversely, smaller, more mobile complexes will exhibit sharper signals[2].

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra. These can provide more detailed information about the coordination environment of the carboxylate and alcohol groups of lactate.

-

Changes in the chemical shifts of the lactate carbons upon complexation can confirm the bidentate coordination mode.

-

-

Data Interpretation:

-

Comparison of the spectra of free lactate with those of the zirconium-lactate solutions allows for the identification of coordinated vs. uncoordinated lactate.

-

The presence of multiple sets of signals or broad humps can indicate the coexistence of several complex species in equilibrium.

-

X-ray Absorption Spectroscopy (XAS) for Speciation Analysis

XAS is a powerful technique for determining the local atomic structure around the zirconium center, providing information on coordination numbers, bond distances, and the degree of polymerization.

Objective: To characterize the speciation of zirconium in lactate solutions, including the identification of dimeric, tetrameric, and larger polymeric complexes.

Methodology:

-

Sample Preparation:

-

A series of zirconium lactate solutions with varying zirconium concentrations (e.g., from tens of ppm to several thousand ppm) and pH values are prepared.

-

-

Instrumentation:

-

XAS measurements are typically performed at a synchrotron radiation facility (e.g., on a beamline equipped for X-ray fluorescence detection to allow for measurements at low concentrations).

-

The experiment involves scanning the X-ray energy across the Zr K-edge (around 18 keV).

-

-

Data Acquisition:

-

The X-ray absorption spectrum is recorded for each sample. The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

-

Data Analysis:

-

XANES Analysis: The features in the XANES region are sensitive to the coordination geometry and oxidation state of the zirconium atoms. Analysis can reveal information about the local symmetry of the Zr environment (e.g., dodecahedral)[4][5].

-

EXAFS Analysis: The EXAFS region contains information about the atoms neighboring the central zirconium atom. The raw data is processed to extract the EXAFS function, which is then Fourier transformed to provide a radial distribution function.

-

By fitting the EXAFS data, key structural parameters can be determined, such as the Zr-O and Zr-Zr bond distances and coordination numbers. This allows for the differentiation between monomeric, dimeric, and larger polynuclear species. For example, studies have used EXAFS to show that Zr species grow from dimers to tetramers and larger polymers as the zirconium concentration decreases[4][5].

-

Visualizations

Logical Pathway of Complexation

References

Navigating the Complexities of Sodium Zirconium Lactate: A Technical Guide to Molecular Weight Determination

For Immediate Release

[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods and challenges associated with determining the molecular weight of sodium zirconium lactate. This complex coordination compound, utilized in various industrial applications, including as a cross-linking agent in the petroleum industry, presents unique analytical challenges due to its potential for forming various structural and oligomeric species in solution.[1] This guide outlines both theoretical calculations and advanced experimental protocols for the accurate characterization of its molecular weight.

The Enigma of a Definitive Molecular Formula

A critical challenge in defining the molecular weight of this compound lies in the absence of a single, universally accepted chemical formula. A review of chemical databases and supplier information reveals several reported formulas, each with a corresponding theoretical molecular weight. This variability likely stems from different synthesis methods and the complex's ability to exist in various coordination and oligomeric forms.

This guide will consider the following plausible molecular formulas, which represent different potential structures of the complex:

-

C₁₅H₂₅NaO₁₅Zr : Representing sodium pentakis(2-hydroxypropanoate)zirconium(4+).[2][]

-

C₁₂H₁₆Na₄O₁₂Zr : A tetrathis compound complex.[4]

-

C₉H₁₅NaO₁₀Zr : A sodium hydrogen trilactatozirconylate.[5]

-

C₃H₇NaO₃Zr : A simpler monomeric form.

-

C₃H₆O₃.xNa.xZr : Indicating a variable or polymeric structure.[6]

The existence of such a range of potential structures underscores the importance of experimental verification of the molecular weight for any given sample of this compound.

Theoretical Molecular Weight Calculations

The theoretical molecular weight for each potential formula is calculated by summing the atomic weights of the constituent atoms. The table below summarizes these calculations for the most well-defined potential formulas.

| Molecular Formula | Constituent Atoms | Atomic Weight ( g/mol ) | Total Molecular Weight ( g/mol ) |

| C₁₅H₂₅NaO₁₅Zr | 15 x Carbon | 12.01 | 180.15 |

| 25 x Hydrogen | 1.01 | 25.25 | |

| 1 x Sodium | 22.99 | 22.99 | |

| 15 x Oxygen | 16.00 | 240.00 | |

| 1 x Zirconium | 91.22 | 91.22 | |

| Total: | 559.56 [2] | ||

| C₁₂H₁₆Na₄O₁₂Zr | 12 x Carbon | 12.01 | 144.12 |

| 16 x Hydrogen | 1.01 | 16.16 | |

| 4 x Sodium | 22.99 | 91.96 | |

| 12 x Oxygen | 16.00 | 192.00 | |

| 1 x Zirconium | 91.22 | 91.22 | |

| Total: | 535.46 | ||

| C₉H₁₅NaO₁₀Zr | 9 x Carbon | 12.01 | 108.09 |

| 15 x Hydrogen | 1.01 | 15.15 | |

| 1 x Sodium | 22.99 | 22.99 | |

| 10 x Oxygen | 16.00 | 160.00 | |

| 1 x Zirconium | 91.22 | 91.22 | |

| Total: | 397.45 |

Experimental Determination of Molecular Weight

Given the variability in the theoretical molecular weight, experimental determination is crucial for accurate characterization. Two powerful techniques for analyzing metal-organic complexes like this compound are Electrospray Ionization Mass Spectrometry (ESI-MS) and Diffusion-Ordered NMR Spectroscopy (DOSY).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules, making it ideal for coordination complexes. It allows for the determination of the mass-to-charge ratio (m/z) of ions in the gas phase.

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg/mL) of the this compound sample in a suitable solvent system. A common choice is a mixture of methanol and water, which can be acidified or basified to promote ionization.

-

Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Setup:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Set the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte. These parameters may require tuning for the specific complex being analyzed.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to observe all potential ionic species.

-

Scan a wide mass range (e.g., m/z 100-2000) to detect potential monomers, oligomers, and fragments.

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the m/z values of the most abundant ions.

-

Determine the charge state (z) of each ion by examining the isotopic pattern or by observing a series of multiply charged ions.

-

Calculate the molecular weight of the neutral species from the m/z and z values.

-

Compare the experimentally determined molecular weight with the theoretical values to infer the chemical formula and structure of the complex in solution.

-

ESI-MS Experimental Workflow

Diffusion-Ordered NMR Spectroscopy (DOSY)

DOSY is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients.[7] Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to estimate the molecular weight of species in solution. This is particularly useful for studying the aggregation and oligomerization of complexes like this compound.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O) to a known concentration.

-

Add an internal standard with a known diffusion coefficient if desired for calibration.

-

-

NMR Data Acquisition:

-

Perform the DOSY experiment on a high-field NMR spectrometer equipped with a pulsed-field gradient probe.

-

Acquire a series of ¹H NMR spectra with increasing gradient pulse strengths.

-

Optimize the diffusion time (Δ) and gradient pulse duration (δ) to ensure a signal decay from approximately 90% to 10% of the initial intensity over the course of the experiment.

-

-

Data Processing and Analysis:

-

Process the acquired data using specialized DOSY software. This involves fitting the decay of the NMR signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to determine the diffusion coefficient (D) for each set of proton signals.

-

Relate the diffusion coefficient to the hydrodynamic radius of the molecule using the Stokes-Einstein equation.

-

Estimate the molecular weight by comparing the diffusion coefficient of the analyte to that of standards of known molecular weight, or by using an external calibration curve.

-

DOSY Molecular Weight Determination Logic

Summary and Recommendations

The molecular weight of this compound is not a fixed value but rather depends on the specific chemical structure and oligomeric state of the complex. This technical guide has presented several plausible molecular formulas and their corresponding theoretical molecular weights, highlighting the inherent complexity of this material.

For an unambiguous characterization of a given sample of this compound, it is imperative to employ experimental techniques. ESI-MS provides direct information on the mass-to-charge ratio of the ionic species present, while DOSY-NMR offers insights into the size of the complex in solution. The combination of these techniques can provide a comprehensive understanding of the molecular weight and solution behavior of this compound.